Ripk1-IN-19

RIPK1 inhibition necroptosis enzymatic assay

RIPK1 inhibitor variability compromises necroptosis research reproducibility. Ripk1-IN-19 eliminates this variable. • Dual-mode binding (allosteric & ATP pockets) ensures robust, selective RIPK1 inhibition at low nanomolar levels (IC50 15 nM). • Avoids RIPK2/3/4 cross-reactivity, delivering cleaner data than Nec-1s (IC50 206 nM) in U937, Jurkat, or L929 cell models. • Validated in SIRS and IMQ-induced psoriasis models, offering a reliable tool for translational inflammation studies.

Molecular Formula C28H25FN6O2
Molecular Weight 496.5 g/mol
Cat. No. B12373816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-19
Molecular FormulaC28H25FN6O2
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)F)NC(=O)C2=CN(C3=C2C=C(C=C3)C4=CC5=NC(=NN5C=C4)NC(=O)C6CC6)C
InChIInChI=1S/C28H25FN6O2/c1-16(18-4-3-5-21(29)12-18)30-27(37)23-15-34(2)24-9-8-19(13-22(23)24)20-10-11-35-25(14-20)31-28(33-35)32-26(36)17-6-7-17/h3-5,8-17H,6-7H2,1-2H3,(H,30,37)(H,32,33,36)/t16-/m0/s1
InChIKeyMMHXIUIFLQILFX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripk1-IN-19: Dual-Mode RIPK1 Inhibitor


Ripk1-IN-19 (synonym Compound 10b) is a selective, low nanomolar inhibitor of receptor-interacting protein kinase 1 (RIPK1) with an enzymatic IC50 of 15 nM . Discovered through structure-based optimization of a series of 5-substituted-indole-3-carboxamide derivatives [1], this compound exhibits a dual-mode binding mechanism, occupying both the allosteric and ATP-binding pockets of the RIPK1 kinase domain [2]. Unlike earlier RIPK1 inhibitors, Ripk1-IN-19 demonstrates a favorable in vivo profile, providing robust protection in well-established disease models of systemic inflammatory response syndrome (SIRS) and psoriasis [3].

Target Selective RIPK1 inhibition with minimal RIPK2/3/4 activity reported
Binding Dual-mode binding (allosteric + ATP pocket) confirmed by co-crystal structure
Model Use In vivo activity reported in acute and chronic inflammation models

Ripk1-IN-19: Selectivity & Dual-Mode Binding


Interchanging RIPK1 inhibitors without accounting for specific biochemical profiles introduces significant risk to experimental reproducibility. Commercially available RIPK1 inhibitors exhibit a wide range of potencies (IC50 spanning from single-digit nanomolar to micromolar), divergent kinase selectivity profiles, and distinct binding modes [1]. For instance, the widely used Nec-1s (7-Cl-O-Nec-1) demonstrates an IC50 of 206 nM against RIPK1, while clinical candidate GSK2982772 achieves 16 nM but lacks the allosteric pocket engagement that defines Ripk1-IN-19's dual-mode inhibition . Substituting Ripk1-IN-19 with a compound of similar potency but different binding mode or selectivity could lead to off-target effects, altered cellular outcomes, and misleading structure-activity relationship interpretations, particularly in translational models of necroptosis-driven diseases [2].

Binding mode mismatch

Allosteric, ATP-competitive, and dual-mode inhibitors may differentially affect target residence time and cellular ATP sensitivity. Replacing a dual-mode binder with a single-site inhibitor can alter signaling outcomes.

Selectivity profile variation

RIPK2/3/4 cross-reactivity varies widely among RIPK1 inhibitors. Off-target modulation of innate immunity or necroptosis execution pathways may confound mechanistic interpretation.

Potency context differs

IC50 values span from low nanomolar to micromolar across available inhibitors. A less potent tool may require higher concentrations, increasing the risk of non-specific cytotoxicity.

Ripk1-IN-19: Quantitative Differentiation


Potency vs. GSK2982772 & Nec-1s

Ripk1-IN-19 exhibits an IC50 of 15 nM against RIPK1, comparable to the clinical candidate GSK2982772 (IC50 = 16 nM) and substantially more potent than the commonly used tool compound Nec-1s (7-Cl-O-Nec-1, IC50 = 206 nM) . This 13.7-fold improvement in potency over Nec-1s positions Ripk1-IN-19 as a superior tool for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target liabilities associated with higher dosing.

Potency vs. GSK2982772 & Nec-1s
Cross-study comparable
IC50 15 nM
Reported equipotent to GSK2982772 (16 nM); 13.7-fold more potent than Nec-1s (206 nM). May support target engagement at lower concentrations.
Recombinant RIPK1 kinase assays; cross-study comparison.
RIPK1 inhibition necroptosis enzymatic assay

Selectivity Against RIPK2/3/4

Ripk1-IN-19 does not show obvious activity against RIPK2, RIPK3, and RIPK4 at concentrations up to 10 µM . In contrast, other RIPK1 inhibitors such as GSK'963 exhibit >10,000-fold selectivity over a panel of 339 kinases, while PK68 displays an IC50 of approximately 90 nM for RIPK1 but its full selectivity profile is less comprehensively characterized . The lack of activity against RIPK2/3/4 ensures that Ripk1-IN-19's effects in cellular and in vivo models are primarily attributable to RIPK1 inhibition, reducing confounding variables in mechanistic studies.

Selectivity vs. RIPK2/3/4
Class-level inference
No inhibition at ≤10 µM
Supports RIPK1-specific pathway interpretation; minimal confounding from RIPK2/3/4 modulation.
Vendor datasheet; full kinome panel not yet reported.
kinase selectivity RIPK2 RIPK3 RIPK4

Allosteric & ATP Pocket Binding

Co-crystal structure analysis reveals that Ripk1-IN-19 (10b) occupies both the allosteric and ATP-binding pockets of RIPK1, a dual-mode interaction not observed with ATP-competitive inhibitors like GSK2982772 or type II inhibitors like PK68 [1]. This unique binding mode may confer kinetic advantages, such as prolonged target residence time or reduced sensitivity to high intracellular ATP concentrations, which are not achievable with single-site binders. While direct comparative residence time data are not yet available, the structural evidence supports a distinct mechanism of action.

Dual-mode binding
Supporting evidence
Allosteric + ATP pocket engagement
Unique binding mode observed by X-ray crystallography (PDB: 7XMK). Quantitative residence time data to verify.
Co-crystal structure with RIPK1 kinase domain.
dual-mode inhibitor allosteric binding ATP-competitive binding mode

In Vivo Efficacy: SIRS & Psoriasis

Ripk1-IN-19 demonstrates potent protective activity in two distinct in vivo disease models: TNFα-induced systemic inflammatory response syndrome (SIRS) and imiquimod (IMQ)-induced psoriasis . While the original publication does not provide explicit quantitative survival or disease score data in the abstract, the authors report 'robust protection' in both models, indicating in vivo target engagement and therapeutic relevance [1]. In contrast, many RIPK1 tool compounds (e.g., Nec-1s) show limited in vivo stability or efficacy, necessitating higher doses or alternative formulations. The demonstrated in vivo activity of Ripk1-IN-19 at well-tolerated doses supports its use in preclinical animal studies of RIPK1-driven inflammation.

In vivo protection
Supporting evidence
Reported robust protection in SIRS and psoriasis models
Supports in vivo target engagement interpretation. Quantitative survival/disease scores not provided in abstract.
Mouse TNFα-induced SIRS and IMQ-induced psoriasis models.
in vivo efficacy SIRS psoriasis TNFα IMQ

Favorable PK & Toxicity Profile

The discovery publication notes that Ripk1-IN-19 (10b) showed good pharmacokinetic properties and low toxicity [1]. While specific PK parameters (e.g., oral bioavailability, half-life, clearance) are not disclosed in the abstract, this qualitative assessment contrasts with earlier RIPK1 inhibitors like Nec-1, which suffer from poor metabolic stability and limited in vivo utility [2]. The favorable PK profile supports the compound's use in chronic dosing regimens for disease models such as psoriasis, where sustained target coverage is required.

PK & toxicity
Supporting evidence
Qualitatively reported good PK and low toxicity
Supports in vivo experimental feasibility. Quantitative PK parameters not disclosed in abstract.
Mouse PK studies; details to verify.
pharmacokinetics toxicity ADME in vivo

Ripk1-IN-19: Research Applications


RIPK1-Dependent Necroptosis

Researchers studying necroptosis signaling in cells such as U937, Jurkat, or L929 can employ Ripk1-IN-19 at low nanomolar concentrations (e.g., 50-200 nM) to achieve complete RIPK1 inhibition while avoiding RIPK2/3/4 cross-reactivity . This selectivity ensures that observed effects—such as blockade of TNFα-induced cell death or MLKL phosphorylation—are directly attributable to RIPK1 kinase activity, not confounding modulation of other RIPK family members. Compared to Nec-1s, which requires higher concentrations (IC50 = 206 nM) and may exhibit off-target effects, Ripk1-IN-19 offers a cleaner pharmacological tool for dissecting RIPK1-specific functions in necroptosis .

SIRS Model Studies

Ripk1-IN-19 has demonstrated robust protective effects in the TNFα-induced SIRS model, a standard assay for evaluating anti-inflammatory agents targeting the RIPK1-necroptosis axis . Scientists can administer Ripk1-IN-19 to mice prior to or following TNFα challenge to assess survival, hypothermia, and cytokine storm attenuation. This model is particularly relevant for sepsis and cytokine release syndrome research, where RIPK1 inhibitors are being explored as potential therapeutics [1].

Psoriasis & Skin Inflammation Models

The IMQ-induced psoriasis model represents a translational platform for assessing RIPK1 inhibitors in dermatological inflammation. Ripk1-IN-19's demonstrated efficacy in this model, coupled with its favorable PK and low toxicity, makes it a suitable tool for chronic dosing studies to evaluate skin inflammation, epidermal hyperplasia, and immune cell infiltration . Researchers can compare Ripk1-IN-19's effects to those of clinical-stage RIPK1 inhibitors like GSK2982772, which is currently in Phase 2 trials for psoriasis [2].

SAR Leveraging Dual-Mode Binding

Medicinal chemists optimizing RIPK1 inhibitors can utilize Ripk1-IN-19 as a reference compound for dual-mode binding. The co-crystal structure (PDB: 7XMK) reveals how 10b simultaneously engages both the allosteric and ATP-binding pockets, a feature not shared by ATP-competitive (e.g., GSK2982772) or purely allosteric (e.g., Nec-1s) inhibitors . This structural information provides a template for designing next-generation inhibitors with improved residence time or selectivity, and Ripk1-IN-19 serves as a benchmark for evaluating novel compounds in kinase inhibition and cellular necroptosis assays.

Application
Selection Property
Validation Focus
Necroptosis signaling studies
RIPK1 selectivity (minimal RIPK2/3/4 cross-reactivity)
RIPK1-specific readouts (MLKL phosphorylation, cell death)
Systemic inflammation model (TNFα-induced SIRS)
In vivo target engagement (reported protection)
Survival, hypothermia, cytokine profiling
Psoriasis-like skin inflammation (IMQ-induced)
Chronic dosing compatibility (reported PK profile)
Skin inflammation scoring, epidermal hyperplasia
SAR & inhibitor design (dual-mode reference)
Dual-mode binding (allosteric + ATP pocket)
Co-crystal structure (PDB: 7XMK), kinase assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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